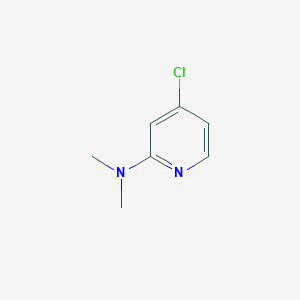

4-Chloro-N,N-dimethylpyridin-2-amine

概要

説明

4-Chloro-N,N-dimethylpyridin-2-amine, also known as 4-CDMA, is a heterocyclic organic compound that belongs to the pyridine family1. It has a CAS Number of 735255-56-8 and a molecular weight of 156.612.

Synthesis Analysis

Unfortunately, the specific synthesis process for 4-Chloro-N,N-dimethylpyridin-2-amine is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions, which may require specialized knowledge and equipment.Molecular Structure Analysis

The IUPAC name for this compound is N-(4-chloro-2-pyridinyl)-N,N-dimethylamine2. The InChI code is 1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H32.

Chemical Reactions Analysis

The specific chemical reactions involving 4-Chloro-N,N-dimethylpyridin-2-amine are not detailed in the search results. However, similar compounds are often used in various chemical reactions, including as catalysts or reagents.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 32-34°C2. It has a purity of 95%2. The storage temperature is room temperature2.科学的研究の応用

Amination Reactions

4-Chloro-N,N-dimethylpyridin-2-amine is utilized in various amination reactions. For instance, microwave irradiation–assisted amination of 2-chloropyridine derivatives with amide solvents is a notable application, where simple, quick, and high-yielding synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives is achieved (Samadi et al., 2011). Additionally, the amination of chloropyrimidines with n-alkylamines has been explored, with the creation of new n-alkylaminopyrimidines (Brown & Lyall, 1964).

Catalysis in Chemical Reactions

This compound also plays a role in catalyzing various chemical reactions. For example, N,N-Dimethylpyridin-4-amine is used as a catalyst for cyanoethoxycarbonylation of aldehydes under solvent-free conditions, yielding ethylcyanocarbonates (Khan et al., 2010). In polymer science, aromatic amine ligands like 4-aminopyridine, in combination with copper(I) chloride, have been used to catalyze the polymerization of 2,6-dimethylphenol (Kim et al., 2018).

Synthesis of Organic Compounds

The synthesis of various organic compounds also involves 4-Chloro-N,N-dimethylpyridin-2-amine. It is used in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, showcasing an environmentally benign method (D’hooghe et al., 2009). Light-promoted N,N-dimethylation of amine and nitro compound with methanol catalyzed by Pd/TiO2 at room temperature is another application, where this compound is used to synthesize a variety of N,N-dimethyl amines (Zhang et al., 2015).

Analytical Chemistry

In the field of analytical chemistry, infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid with amines are conducted. These studies show the relationship between the infrared protonic vibrational band and proton affinity, with 4-Chloro-N,N-dimethylpyridin-2-amine being a key compound in the study (Awad & Habeeb, 1996).

ConclusionThe scientific research applications of 4-Chloro-N,N-dimethylpyridin-2-amine span various fields, including organic synthesis, catalysis, and analytical chemistry, showcasing its versatility

Further Insights into the Applications of 4-Chloro-N,N-dimethylpyridin-2-amine

Catalytic Applications

- Boronic Acid-DMAPO Cooperative Catalysis : This compound has been used in boronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperative catalysis. This method is effective for dehydrative condensation between carboxylic acids and amines under azeotropic reflux conditions, showing practicality and scalability for synthesizing compounds like sitagliptin (Ishihara & Lu, 2016).

Synthesis and Polymerization

- Polymerization of 2,6-Dimethylphenol : 4-Chloro-N,N-dimethylpyridin-2-amine is employed in the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride. This method is highly efficient in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).

Environmental Applications

- Plasma-Triggered CH4/NH3 Coupling Reaction : This compound is significant in the CH4/NH3 coupling reaction triggered by dielectric barrier discharge plasma for the direct synthesis of liquid nitrogen-containing organic chemicals, including amines and amides (Yi et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H3352. These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation2.

将来の方向性

The future directions for the use of 4-Chloro-N,N-dimethylpyridin-2-amine are not specified in the search results. However, given its properties, it could potentially be used in various chemical reactions or as a reagent in the synthesis of other compounds.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.

特性

IUPAC Name |

4-chloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBFYCQUKSEXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479226 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,N-dimethylpyridin-2-amine | |

CAS RN |

735255-56-8 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

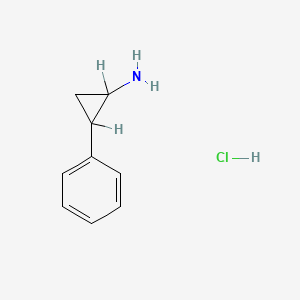

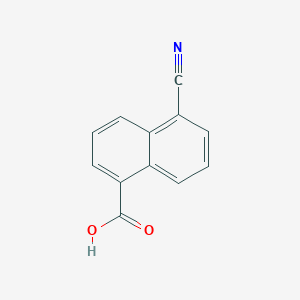

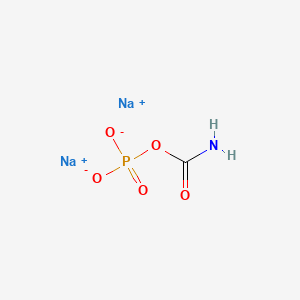

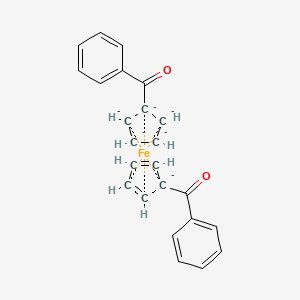

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)

![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)